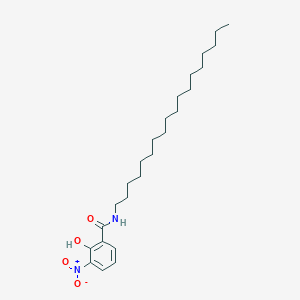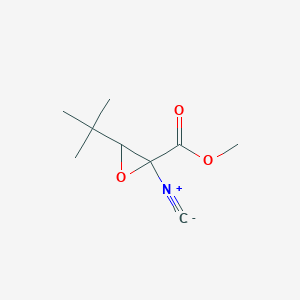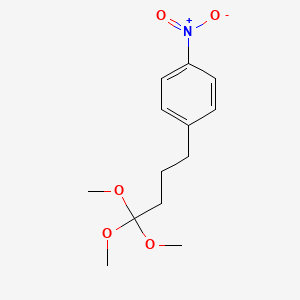
Benzoic acid, (trifluoroacetyl)-, hexyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, (trifluoroacetyl)-, hexyl ester is an organic compound with the molecular formula C15H17F3O3 It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a hexyl ester group, and the benzene ring is substituted with a trifluoroacetyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzoic acid, (trifluoroacetyl)-, hexyl ester can be synthesized through the esterification of benzoic acid derivatives. One common method involves the reaction of benzoic acid with hexanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Another method involves the use of acid chlorides. Benzoic acid can be converted to its acid chloride derivative using reagents like thionyl chloride (SOCl2). The resulting acid chloride can then react with hexanol to form the ester in the presence of a base, such as pyridine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes use continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of catalysts and solvents is carefully controlled to minimize by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, (trifluoroacetyl)-, hexyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield benzoic acid and hexanol.
Reduction: The trifluoroacetyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can undergo nucleophilic substitution reactions, where the hexyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating the ester with a large excess of water containing a strong acid catalyst, such as hydrochloric acid.
Reduction: Reducing agents like LiAlH4 are used under anhydrous conditions to reduce the trifluoroacetyl group.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
Hydrolysis: Benzoic acid and hexanol.
Reduction: Benzoic acid, (hydroxy)-, hexyl ester.
Substitution: Various substituted benzoic acid esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzoic acid, (trifluoroacetyl)-, hexyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other benzoic acid derivatives.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of fragrances and flavors due to its aromatic properties.
Mecanismo De Acción
The mechanism of action of benzoic acid, (trifluoroacetyl)-, hexyl ester involves its interaction with various molecular targets. The trifluoroacetyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing benzoic acid, which is known for its antimicrobial properties .
Comparación Con Compuestos Similares
Benzoic acid, (trifluoroacetyl)-, hexyl ester can be compared with other benzoic acid esters, such as:
Benzoic acid, methyl ester: A simpler ester with a methyl group instead of a hexyl group. It has different solubility and volatility properties.
Benzoic acid, ethyl ester: Similar to the methyl ester but with an ethyl group, offering slightly different chemical reactivity.
Benzoic acid, (trifluoroacetyl)-, methyl ester: Similar to the compound but with a methyl group instead of a hexyl group, affecting its lipophilicity and biological activity.
This compound is unique due to the presence of both the trifluoroacetyl and hexyl ester groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
93095-71-7 |
|---|---|
Fórmula molecular |
C15H17F3O3 |
Peso molecular |
302.29 g/mol |
Nombre IUPAC |
hexyl 2-(2,2,2-trifluoroacetyl)benzoate |
InChI |
InChI=1S/C15H17F3O3/c1-2-3-4-7-10-21-14(20)12-9-6-5-8-11(12)13(19)15(16,17)18/h5-6,8-9H,2-4,7,10H2,1H3 |
Clave InChI |
CWWZMVLSOSEMIY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC(=O)C1=CC=CC=C1C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5,11-Trimethyl-6H-pyrido[4,3-b]carbazol-2-ium chloride](/img/structure/B14363623.png)









![3,4-Dimethyl-1-[(pentylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B14363657.png)
![1-Methyl-2-[2-(thiophen-2-yl)ethenyl]-1H-pyrrole](/img/structure/B14363673.png)


